molecular formula C15H19F3N2O B4923419 (4-PROPYLPIPERAZINO)[3-(TRIFLUOROMETHYL)PHENYL]METHANONE

(4-PROPYLPIPERAZINO)[3-(TRIFLUOROMETHYL)PHENYL]METHANONE

Cat. No.: B4923419
M. Wt: 300.32 g/mol
InChI Key: VDWNYUCWRYNOPA-UHFFFAOYSA-N
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Description

(4-PROPYLPIPERAZINO)[3-(TRIFLUOROMETHYL)PHENYL]METHANONE is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a propyl group and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-PROPYLPIPERAZINO)[3-(TRIFLUOROMETHYL)PHENYL]METHANONE typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Propyl Group: The piperazine ring is then alkylated with a propyl halide in the presence of a base such as sodium hydride or potassium carbonate.

    Introduction of the Trifluoromethylphenyl Group: The final step involves the acylation of the substituted piperazine with 3-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification Techniques: Such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(4-PROPYLPIPERAZINO)[3-(TRIFLUOROMETHYL)PHENYL]METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(4-PROPYLPIPERAZINO)[3-(TRIFLUOROMETHYL)PHENYL]METHANONE has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its interactions with central nervous system receptors.

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Studied for its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of (4-PROPYLPIPERAZINO)[3-(TRIFLUOROMETHYL)PHENYL]METHANONE involves:

    Molecular Targets: Interaction with specific receptors or enzymes in the body.

    Pathways Involved: Modulation of signaling pathways, such as neurotransmitter release or inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxyphenyl)(4-(trifluoromethyl)phenyl)methanone: Similar structure but with a methoxy group instead of a propyl group.

    (4-Bromo-3-(trifluoromethyl)phenyl)methanone: Similar structure but with a bromo group instead of a propyl group.

Uniqueness

    Structural Differences: The presence of the propyl group in (4-PROPYLPIPERAZINO)[3-(TRIFLUOROMETHYL)PHENYL]METHANONE provides unique steric and electronic properties.

    Functional Properties: These structural differences can lead to variations in biological activity and chemical reactivity, making this compound distinct in its applications.

Properties

IUPAC Name

(4-propylpiperazin-1-yl)-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N2O/c1-2-6-19-7-9-20(10-8-19)14(21)12-4-3-5-13(11-12)15(16,17)18/h3-5,11H,2,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWNYUCWRYNOPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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